molecular formula C6H3Br2F3N2 B595754 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine CAS No. 1214365-67-9

2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine

Cat. No.: B595754
CAS No.: 1214365-67-9
M. Wt: 319.907
InChI Key: HNWHGPNRZQMGRA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation reactions using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine is used as a building block in organic synthesis to create more complex molecules. Its unique substituents make it valuable for designing new compounds with specific properties .

Biology: In biological research, this compound can be used to study the effects of bromine and trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: The compound’s derivatives may have potential therapeutic applications. For example, trifluoromethyl groups are known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and materials with specific properties .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1214365-67-9
  • Molecular Formula : C₆H₃Br₂F₃N₂
  • Molecular Weight : 319.90 g/mol
  • Structure : A pyridine ring substituted with bromine atoms at positions 2 and 4, a trifluoromethyl (-CF₃) group at position 6, and an amine (-NH₂) at position 3 (Figure 1).

Key Properties :

  • Physical State : Crystalline solid (purity ≥97%) .
  • Storage : Requires protection from light at 2–8°C .
  • Applications : Serves as a versatile intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions for bromodomain inhibitors .

Comparison with Structural Analogs

This section evaluates substituent effects, reactivity, and applications by comparing the target compound with structurally related pyridine derivatives.

Substituent Variation: Bromine and Trifluoromethyl Positioning

Table 1: Substituent Profiles and Molecular Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Properties
2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine Br (2,4), -CF₃ (6), -NH₂ (3) C₆H₃Br₂F₃N₂ 319.90 Cross-coupling reactions
2-Bromo-6-(trifluoromethyl)pyridin-3-amine Br (2), -CF₃ (6), -NH₂ (3) C₆H₄BrF₃N₂ 257.01 Pharmaceutical intermediates
6-Chloro-5-(trifluoromethyl)pyridin-3-amine Cl (6), -CF₃ (5), -NH₂ (3) C₆H₄ClF₃N₂ 212.56 CYP51 inhibitor precursor
2,4-Dibromo-6-chloropyridin-3-amine Br (2,4), Cl (6), -NH₂ (3) C₅H₃Br₂ClN₂ 292.25 Antimicrobial candidate

Key Observations :

  • Bromine vs. Chlorine : Bromine’s higher electronegativity and larger atomic radius enhance steric hindrance and reactivity in cross-coupling reactions compared to chlorine .
  • Trifluoromethyl Positioning : The -CF₃ group at position 6 (target compound) vs. position 5 (6-chloro-5-CF₃ analog) alters electronic effects, influencing binding affinity in enzyme inhibition .

Physicochemical Properties

  • Solubility and Stability : The -CF₃ group increases lipophilicity, while bromine enhances molecular weight and thermal stability. This contrasts with methoxy-substituted analogs (e.g., 6-methoxy-N-{1-[4-CF₃-phenyl]ethyl}pyridin-3-amine), where electron-donating groups improve aqueous solubility .

Biological Activity

2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine (CAS No. 1214365-67-9) is a halogenated pyridine derivative that has garnered attention due to its potential biological activities. This compound features a trifluoromethyl group and two bromine substituents, which significantly influence its chemical reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Bromine Atoms : Two bromine atoms at the 2 and 4 positions, enhancing lipophilicity and reactivity.
  • Trifluoromethyl Group : A -CF3 group at the 6 position, known for increasing metabolic stability and influencing pharmacological properties.

These structural features contribute to the compound's unique interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interactions : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to the formation of reactive intermediates that may modify nucleic acids and proteins, potentially resulting in cytotoxic effects .
  • Cell Signaling Modulation : It influences key signaling pathways such as MAPK and PI3K/Akt, which are vital for cell proliferation and survival. This modulation can affect gene expression profiles in various cell types .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens, suggesting its potential use in developing new antimicrobial agents .

Case Studies

Several studies have explored the biological implications of this compound:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant antiproliferative effects on cancer cell lines. For example, it showed enhanced activity against human cancer cells compared to standard chemotherapeutics, highlighting its potential as a lead compound in cancer therapy .
  • Toxicity Assessments : Toxicological evaluations revealed that while the compound has promising therapeutic effects, it also poses risks of toxicity at higher concentrations. Studies indicated that its interaction with cellular components could lead to oxidative stress and apoptosis in certain cell types .
  • Pharmacokinetic Studies : Research on the pharmacokinetics of this compound showed that its bioavailability is influenced by its lipophilic nature due to halogen substitutions. This property aids in its distribution across biological membranes but also necessitates careful dosage considerations to mitigate toxicity risks .

Data Summary

Biological ActivityObservationsReferences
Antiproliferative EffectsSignificant inhibition of cancer cell growth
Enzyme InteractionModulates cytochrome P450 activity
Antimicrobial PropertiesEffective against various pathogens
Toxicity ProfilePotential for oxidative stress at high doses

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine?

A two-step bromination of 6-(trifluoromethyl)pyridin-3-amine is typical. First, bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 0–5°C introduces bromine at position 2. A second bromination at position 4 may require a Lewis acid catalyst (e.g., FeBr₃) at 80°C. Purification via column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) yields >90% purity. Monitor progress using TLC and confirm via 1H^1H NMR .

Q. How is the compound characterized using spectroscopic methods?

  • 1H^1H NMR : Expect a singlet for the NH₂ group (~5.5 ppm) and deshielded aromatic protons due to electron-withdrawing Br and CF₃ groups.
  • 19F^{19}F NMR : A triplet near -60 ppm for the CF₃ group.
  • Mass Spectrometry (EI-MS) : Molecular ion [M+H]⁺ at m/z 329 (C₆H₃Br₂F₃N₂⁺).
  • IR : N-H stretches (~3400 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Q. What purification methods ensure high-purity product?

Use silica gel column chromatography with hexane/ethyl acetate (7:3) to isolate the compound. Recrystallization from ethanol/water (1:1) yields crystals with >98% purity (confirmed via HPLC, as in ). Remove residual solvents under vacuum .

Q. How should the compound be stored to prevent degradation?

Store in amber vials under inert gas (N₂ or Ar) at -20°C. Avoid moisture due to potential hydrolysis of Br or CF₃ groups. Stability tests suggest <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound?

After X-ray diffraction data collection, use SHELXL for structure solution via direct methods. Refinement includes anisotropic displacement parameters for Br and F atoms. Validate using R-factor convergence (<0.05) and check for twinning with PLATON. Hydrogen bonding between NH₂ and Br may stabilize the lattice .

Q. How do electronic effects of Br and CF₃ groups influence regioselectivity in cross-coupling reactions?

Br at position 2 is more reactive in Suzuki couplings due to lower steric hindrance compared to Br at position 4. CF₃ withdraws electron density, activating position 4 for nucleophilic substitution. DFT calculations (B3LYP/6-31G*) show higher electron density at position 2, favoring Pd-catalyzed coupling .

Q. How to resolve contradictory melting point data in literature?

Discrepancies (e.g., 53–57°C vs. 60–62°C) may arise from polymorphism or impurities. Perform differential scanning calorimetry (DSC) to identify polymorphs. Recrystallize from different solvents (e.g., DCM vs. ethanol) and compare XRD patterns .

Q. What computational methods predict substituent effects on reactivity?

Use density functional theory (DFT) to calculate Fukui indices for electrophilic attack. The CF₃ group directs electrophiles to position 4, while Br at position 2 enhances electrophilicity at position 5. Solvent effects (PCM model) can refine predictions for SNAr reactions .

Q. How to analyze conflicting 1H^1H1H NMR splitting patterns in derivatives?

Dynamic effects (e.g., hindered rotation of CF₃) may cause unexpected splitting. Variable-temperature NMR (VT-NMR) between -40°C and 25°C can reveal coalescence temperatures. Compare with simulated spectra using MestReNova .

Q. What strategies mitigate halogen exchange during functionalization?

Avoid prolonged heating with iodide salts to prevent Br/I exchange. Use Pd catalysts with bulky ligands (e.g., SPhos) to suppress β-hydride elimination in cross-coupling. Monitor via 19F^{19}F NMR for CF₃ stability .

Properties

IUPAC Name

2,4-dibromo-6-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F3N2/c7-2-1-3(6(9,10)11)13-5(8)4(2)12/h1H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWHGPNRZQMGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(F)(F)F)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673554
Record name 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214365-67-9
Record name 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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